molecular formula C10H13ClN2O B14153350 N-(5-chloropyridin-2-yl)pentanamide CAS No. 13694-85-4

N-(5-chloropyridin-2-yl)pentanamide

Cat. No.: B14153350
CAS No.: 13694-85-4
M. Wt: 212.67 g/mol
InChI Key: PXFQRDYMGCMXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)pentanamide is a chemical compound with the molecular formula C10H12Cl2N2O. It is characterized by the presence of a chloropyridine ring attached to a pentanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)pentanamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)pentanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(5-chloropyridin-2-yl)pentanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)pentanamide is unique due to its specific combination of a chloropyridine ring and a pentanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

13694-85-4

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)pentanamide

InChI

InChI=1S/C10H13ClN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h5-7H,2-4H2,1H3,(H,12,13,14)

InChI Key

PXFQRDYMGCMXAD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.